molecular formula C13H20N2O B12538775 N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide CAS No. 142713-10-8

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B12538775
CAS No.: 142713-10-8
M. Wt: 220.31 g/mol
InChI Key: FRTDHDUGZLGQQM-UHFFFAOYSA-N
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Description

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide backbone substituted with diethyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide typically involves the reaction of glycine derivatives with diethylamine and 4-methylphenyl compounds. One common method involves the amidation of glycine with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N,N-Diethyl-N~2~-(4-methylphenyl)amine derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

142713-10-8

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N,N-diethyl-2-(4-methylanilino)acetamide

InChI

InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)10-14-12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3

InChI Key

FRTDHDUGZLGQQM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CNC1=CC=C(C=C1)C

Origin of Product

United States

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